molecular formula C11H10BNO2 B137564 (6-phenylpyridin-3-yl)boronic Acid CAS No. 155079-10-0

(6-phenylpyridin-3-yl)boronic Acid

Cat. No.: B137564
CAS No.: 155079-10-0
M. Wt: 199.02 g/mol
InChI Key: XSQUPVXOENTCJV-UHFFFAOYSA-N
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Description

(6-Phenylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C11H10BNO2. It is a boronic acid derivative that features a phenyl group attached to a pyridine ring, which is further bonded to a boronic acid moiety.

Mechanism of Action

Target of Action

(6-Phenylpyridin-3-yl)boronic acid primarily targets enzymes that contain serine residues in their active sites. These enzymes are often involved in various biochemical pathways, including proteolysis and signal transduction. The boronic acid moiety interacts with the serine residue, forming a reversible covalent bond, which inhibits the enzyme’s activity .

Mode of Action

The compound interacts with its target enzymes by forming a boronate ester with the hydroxyl group of the serine residue. This interaction is reversible and can inhibit the enzyme’s catalytic activity. The inhibition occurs because the formation of the boronate ester prevents the serine residue from participating in its usual catalytic functions .

Biochemical Pathways

By inhibiting serine proteases, this compound affects pathways involved in protein degradation and signal transduction. This can lead to downstream effects such as altered cellular signaling, reduced protein turnover, and potential impacts on cell growth and apoptosis .

Result of Action

At the molecular level, the inhibition of serine proteases by this compound leads to a decrease in proteolytic activity. This can result in reduced degradation of proteins, which may affect various cellular processes. At the cellular level, this inhibition can lead to changes in cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other chemicals. For instance, the formation of the boronate ester is pH-dependent, with optimal activity observed at neutral to slightly basic pH levels. High temperatures can lead to the degradation of the compound, reducing its efficacy. Additionally, the presence of competing nucleophiles can affect the stability and activity of the boronate ester .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-phenylpyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that combines an aryl halide with an organoboron compound in the presence of a base. The general reaction conditions include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate, in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (6-Phenylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (6-Phenylpyridin-3-yl)boronic acid is unique due to the presence of both a phenyl and a pyridine ring, which enhances its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

(6-phenylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQUPVXOENTCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376384
Record name (6-Phenylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155079-10-0
Record name (6-Phenylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-Phenylpyridin-3-yl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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